4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde oxime
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Description
Synthesis Analysis
The synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a closely related compound, has been described through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011). This methodological approach indicates the feasibility of synthesizing benzaldehyde oxime derivatives through careful selection of reaction conditions.
Molecular Structure Analysis
Crystal structures of methoxybenzaldehyde oxime derivatives have been studied, revealing different conformations and hydrogen-bonding patterns, which are crucial for understanding the structural characteristics of similar compounds (L. Gomes et al., 2018). These structural insights are essential for predicting the behavior and reactivity of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde oxime in various chemical contexts.
Chemical Reactions and Properties
The literature describes various chemical reactions involving benzaldehyde oxime derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, chloroperoxidase-catalyzed benzylic hydroxylation of related compounds demonstrates the susceptibility of such structures to enzymatic oxidation, which could be relevant for the modification of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde oxime (V. P. Miller et al., 1995).
Physical Properties Analysis
The physical properties of benzaldehyde oxime derivatives, such as their crystal packing and hydrogen bonding patterns, have been extensively studied. These properties are influenced by the arrangement of functional groups and the overall molecular geometry, which can be crucial for understanding the solubility, stability, and reactivity of compounds like 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde oxime (L. Gomes et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “4-(benzyloxy)benzaldehyde oxime”, indicates that it is a dangerous substance . It has hazard statements H228-H301+H311+H331-H315-H319, which indicate that it is combustible, toxic if swallowed, toxic in contact with skin, toxic if inhaled, causes skin irritation, and causes serious eye irritation .
Future Directions
properties
IUPAC Name |
(NE)-N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-15-9-13(10-18-19)8-14(17)16(15)21-11-12-6-4-3-5-7-12/h3-10,19H,2,11H2,1H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYTPVTWRTPNI-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylidene]hydroxylamine |
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